molecular formula C5H12ClNO3S B2490591 (S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride CAS No. 1286768-24-8

(S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride

Cat. No. B2490591
CAS RN: 1286768-24-8
M. Wt: 201.67
InChI Key: YOYMVEXPUQFRQH-JEDNCBNOSA-N
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Description

Synthesis Analysis

The synthesis of thiomorpholine derivatives, including those related to (S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride, involves various chemical reactions that are tailored to achieve specific structural characteristics. For instance, Asinger et al. (1981) describe the synthesis of 4-amino-thiomorpholine-1,1-dioxide and 4-hydroxythiomorpholine-1,1-dioxide from 1,4-thioxane-1,1-dioxide through reactions with hydrazine hydrate and hydroxylamine, respectively (Asinger, Kaussen, Gold-Martin, & Saus, 1981).

Molecular Structure Analysis

The molecular structure of thiomorpholine derivatives, such as (S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride, is characterized by the presence of a thiomorpholine core, which often exhibits a chair conformation. This is crucial for understanding its chemical reactivity and interactions. For example, Benharref et al. (2015) elucidated the crystal structure of a related compound, showcasing the conformational details and intramolecular interactions (Benharref, Akssira, El Ammari, Saadi, & Berraho, 2015).

Chemical Reactions and Properties

Thiomorpholine derivatives undergo various chemical reactions, including oxidation, acylation, and quaternization. Asinger et al. (1973) explored the oxidation of thiomorpholine derivatives, leading to sulfoxides and sulfones, demonstrating the versatility of these compounds in chemical synthesis (Asinger, Neuray, Wilms, & Saus, 1973).

Physical Properties Analysis

The physical properties of thiomorpholine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for their application in various scientific fields. Walker and Rogier (2013) presented novel bridged bicyclic thiomorpholines, highlighting the importance of the thiomorpholine scaffold in medicinal chemistry (Walker & Rogier, 2013).

Scientific Research Applications

Novel Building Blocks in Medicinal Chemistry

(S)-3-(Hyydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride and its analogues are important building blocks in medicinal chemistry. Novel bicyclic thiomorpholine derivatives, such as 3-thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane, have been synthesized from this compound, demonstrating interesting biological profiles and potential for human clinical trials (Walker & Rogier, 2013).

Catalysis in Synthesis

This compound is also utilized in catalysis. For instance, boric acid and glycerol have been used as catalysts for the synthesis of thiomorpholine 1,1-dioxides through the Michael addition reaction of aromatic amines to divinyl sulfone in water. This process is noted for its simplicity, environmental friendliness, and high yield (Halimehjnai et al., 2013).

Antimicrobial Properties

Synthesized derivatives of thiomorpholine, including those derived from (S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride, have shown antimicrobial properties. Research has focused on developing new bioactive molecules with lower toxicity and higher availability. These derivatives exhibit moderate to strong antibacterial and antifungal activities (Kardile & Kalyane, 2010).

Continuous Manufacturing Approach

There's a study on the continuous manufacturing of 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide, highlighting a safe, high-throughput approach. This compound is an intermediate in the synthesis of HIV Maturation Inhibitor BMS-955176 (Strotman et al., 2018).

properties

IUPAC Name

[(3S)-1,1-dioxo-1,4-thiazinan-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S.ClH/c7-3-5-4-10(8,9)2-1-6-5;/h5-7H,1-4H2;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYMVEXPUQFRQH-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(N1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)C[C@@H](N1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride

CAS RN

1286768-24-8
Record name (3S)-3-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride
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